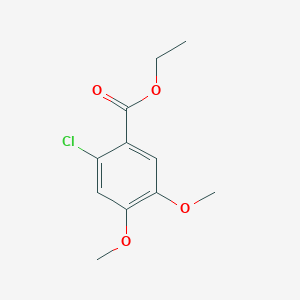
2-chloro-4,5-dimethoxy-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-dimethoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H13ClO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester typically involves the esterification of 2-chloro-4,5-dimethoxy-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-chloro-4,5-dimethoxy-benzoic acid+ethanolacid catalyst2-chloro-4,5-dimethoxy-benzoic acid ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the ester on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-dimethoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can convert the ester back to the carboxylic acid.
Oxidation: Strong oxidizing agents can oxidize the methoxy groups to form aldehydes or carboxylic acids.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-chloro-4,5-dimethoxy-benzoic acid.
Oxidation: Products include aldehydes or carboxylic acids depending on the oxidizing agent.
Scientific Research Applications
2-chloro-4,5-dimethoxy-benzoic acid ethyl ester is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and chlorine substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-dimethoxy-benzoic acid: The parent acid of the ester.
4-chloro-2,5-dimethoxy-benzoic acid: A positional isomer with different substitution patterns.
2-chloro-4,5-difluorobenzoic acid: A similar compound with fluorine substituents instead of methoxy groups.
Uniqueness
2-chloro-4,5-dimethoxy-benzoic acid ethyl ester is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-chloro-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBRCEMWMQUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
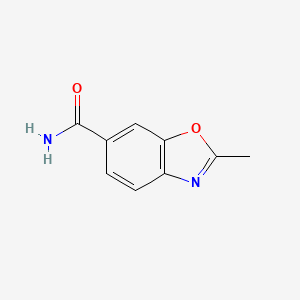
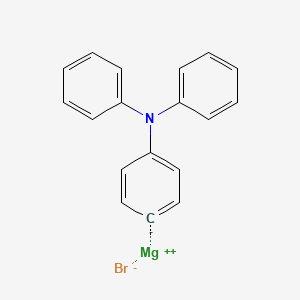
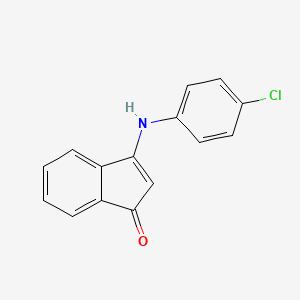
![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)
![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)

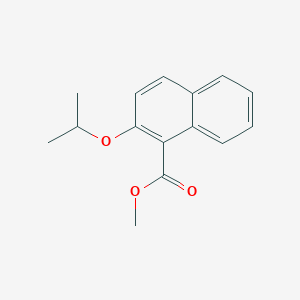
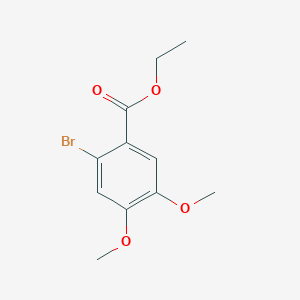
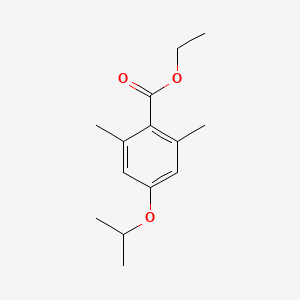
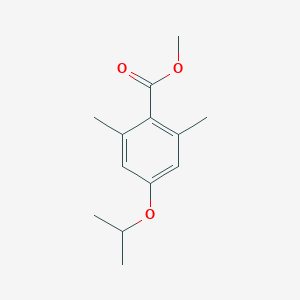
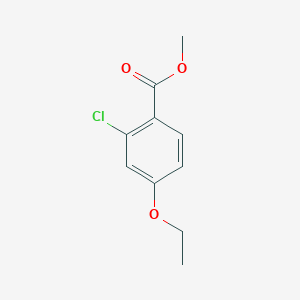
![8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B6357887.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)
